molecular formula C23H19BrN6O2S B12032950 N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477329-00-3

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12032950
CAS No.: 477329-00-3
M. Wt: 523.4 g/mol
InChI Key: NDMXCUITNIKWRA-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with a 4-bromophenyl group (position 4), a pyridin-4-yl group (position 5), and a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 4-acetylamino phenyl group, contributing to its unique physicochemical and biological properties . The structure (Figure 1) combines electron-withdrawing (bromophenyl) and electron-donating (acetylamino) groups, which influence its reactivity and interactions with biological targets.

Figure 1: Chemical structure of the target compound.

Properties

CAS No.

477329-00-3

Molecular Formula

C23H19BrN6O2S

Molecular Weight

523.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-4-6-19(7-5-18)27-21(32)14-33-23-29-28-22(16-10-12-25-13-11-16)30(23)20-8-2-17(24)3-9-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32)

InChI Key

NDMXCUITNIKWRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromophenyl Group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Attachment of the Pyridinyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Acetylamino Group: This step involves acetylation of an amino group using acetic anhydride or acetyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the triazole ring or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Phenyl Group

The acetamide phenyl group’s substituent significantly affects bioactivity. Key analogs include:

Compound Name Substituent on Acetamide Phenyl Key Structural Features Biological Activity (Reported)
Target Compound 4-Acetylamino Electron-donating acetyl group Inferred: Potential antimicrobial/anti-inflammatory activity (based on triazole derivatives)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoyl Electron-withdrawing sulfamoyl group Enhanced antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus, E. coli)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Trifluoromethyl Strongly electron-withdrawing CF₃ group Inferred: Improved metabolic stability and anti-inflammatory potential
N-(4-Chloro-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chloro-2-methyl Halogen and alkyl substituents Moderate antifungal activity (MIC: 50 µg/mL against A. niger)

Table 1 : Substituent effects on bioactivity.

Triazole Core Modifications

Variations in the triazole ring’s substituents also influence activity:

  • Pyridinyl Position : The target compound’s pyridin-4-yl group enhances π-π stacking with enzyme active sites compared to pyridin-3-yl analogs (e.g., vs. ) .
  • Bromophenyl vs.

Antimicrobial Activity

  • Electron-Withdrawing Groups: Compounds with sulfamoyl (MIC: 12.5 µg/mL) or trifluoromethyl groups exhibit superior antibacterial activity compared to electron-donating substituents (e.g., acetylamino) due to enhanced target binding .
  • Pyridinyl Position : Pyridin-4-yl derivatives (target compound) show broader-spectrum activity than pyridin-3-yl analogs, likely due to optimized spatial orientation .

Anti-Inflammatory and Antioxidant Activity

  • KA-Series Derivatives : In a study of 15 analogs (), compounds with electron-withdrawing groups (e.g., nitro, chloro) at the para-position of the phenyl ring demonstrated 70–85% inhibition of protein denaturation (vs. 65% for diclofenac) .
  • Antioxidant Capacity : Sulfamoyl and trifluoromethyl analogs showed 50–60% radical scavenging at 100 µg/mL, attributed to their redox-active sulfur and fluorine moieties .

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Molecular Formula : C₁₈H₁₈BrN₅O₂S
  • Molecular Weight : 432.34 g/mol

The structure consists of a triazole ring, which is known for its diverse biological activities, making it a focal point for research in drug development.

Antimicrobial Activity

Research has indicated that compounds with triazole and sulfanyl groups exhibit promising antimicrobial properties. A study conducted on similar triazole derivatives showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of cell wall synthesis.

Compound Bacterial Strain Zone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
N-[4-(acetylamino)phenyl]-2-{...}Pseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated against various cancer cell lines. Notably, the compound demonstrated cytotoxic effects on MCF7 (breast cancer) cells.

Case Study: MCF7 Cell Line

In vitro studies utilizing the Sulforhodamine B (SRB) assay revealed that the compound inhibited MCF7 cell proliferation with an IC50 value indicating moderate potency. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to target proteins involved in cancer progression. The docking results indicate favorable interactions with key targets such as protein kinases and enzymes involved in cell cycle regulation.

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